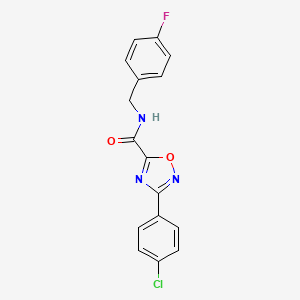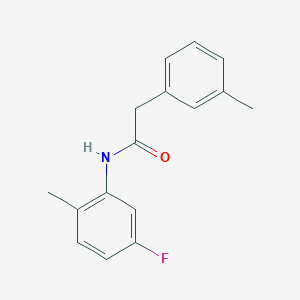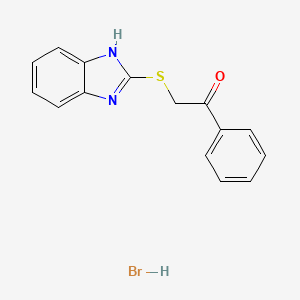
3-(4-chlorophenyl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide, also known as CFC, is a chemical compound that has gained significant attention in the scientific community due to its potential in medicinal chemistry. The compound is known for its various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and the epidermal growth factor receptor (EGFR), a receptor involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. The compound has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function in animal models. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(4-chlorophenyl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. The compound has also been shown to have low toxicity, making it a safe option for in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorophenyl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide. One potential direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to explore its potential in combination therapy with other drugs for the treatment of various diseases. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 4-chlorobenzoyl chloride with 4-fluorobenzylamine in the presence of triethylamine and then reacting the resulting intermediate with potassium cyanate to form the final product. The synthesis method is relatively simple and efficient, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit cancer cell growth and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2/c17-12-5-3-11(4-6-12)14-20-16(23-21-14)15(22)19-9-10-1-7-13(18)8-2-10/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFAHVSQFURCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N,4-trimethyl-2-[(4-morpholinylacetyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5266555.png)
![7-(4-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5266569.png)
![3-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5266575.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5266583.png)
![N-[1-(2,4-dimethylphenyl)ethyl]propanamide](/img/structure/B5266587.png)

![4-{4-[4-(4-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5266598.png)
![2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5266605.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4-methyl-2-thienyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5266639.png)
![1-(3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5266641.png)
![N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5266655.png)

![2-methoxy-4-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5266659.png)
